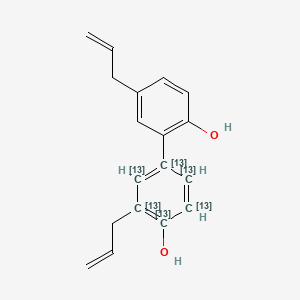
Defluoro Pitavastatin Calcium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Defluoro Pitavastatin Calcium Salt is a derivative of Pitavastatin, a lipid-lowering drug belonging to the statin class of medications. Statins are widely used to inhibit the endogenous production of cholesterol within the liver, thereby lowering abnormal cholesterol and lipid levels and reducing the risk of cardiovascular disease . This compound is specifically characterized by the absence of a fluorine atom in its structure, which differentiates it from its parent compound, Pitavastatin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Defluoro Pitavastatin Calcium Salt involves multiple steps, starting from the basic building blocks of the compound. The process typically includes the formation of the quinoline ring and the subsequent addition of side chains that include cyclopropyl and phenyl moieties. The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Defluoro Pitavastatin Calcium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the quinoline ring or other functional groups.
Substitution: The absence of the fluorine atom allows for substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
Defluoro Pitavastatin Calcium Salt has a wide range of scientific research applications, including:
Wirkmechanismus
Defluoro Pitavastatin Calcium Salt exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol and subsequently lowers low-density lipoprotein (LDL) levels in the blood . The molecular targets and pathways involved include the upregulation of LDL receptors on hepatocyte membranes, which enhances the clearance of LDL from the bloodstream .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atorvastatin: Another potent statin with a similar mechanism of action but different pharmacokinetic properties.
Rosuvastatin: Known for its high potency and efficacy in lowering LDL levels.
Simvastatin: A widely used statin with a well-established safety profile.
Uniqueness
Defluoro Pitavastatin Calcium Salt is unique due to the absence of the fluorine atom, which may influence its pharmacokinetic and pharmacodynamic properties. This structural difference can affect its interaction with the HMG-CoA reductase enzyme and its overall efficacy in lowering cholesterol levels .
Eigenschaften
Molekularformel |
C25H24CaNO4+ |
|---|---|
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
calcium;(E,3R,5S)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C25H25NO4.Ca/c27-18(14-19(28)15-23(29)30)12-13-21-24(16-6-2-1-3-7-16)20-8-4-5-9-22(20)26-25(21)17-10-11-17;/h1-9,12-13,17-19,27-28H,10-11,14-15H2,(H,29,30);/q;+2/p-1/b13-12+;/t18-,19-;/m1./s1 |
InChI-Schlüssel |
FSKVXRACBGHHRR-FEAXRLLYSA-M |
Isomerische SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=CC=C4.[Ca+2] |
Kanonische SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=CC=C4.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine](/img/structure/B13441279.png)

![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester](/img/structure/B13441291.png)

![3-[2-(3-Bromophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B13441311.png)





![2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid](/img/structure/B13441348.png)


